2-Oxa-5-azabicyclo[4.1.0]heptane vs morpholine physicochemical comparison
2-Oxa-5-azabicyclo[4.1.0]heptane vs morpholine physicochemical comparison
Executive Summary
In modern medicinal chemistry, the morpholine ring is a ubiquitous "privileged structure," valued for its ability to modulate basicity and improve solubility. However, its metabolic liability at the
Structural & Conformational Analysis
The fundamental difference between these two heterocycles lies in their topology and the resulting vector orientation of their lone pairs and substituents.
Morpholine: The Flexible Standard[1]
-
Geometry: Exists predominantly in a chair conformation .[1]
-
Dynamics: Subject to ring flipping (inversion), which creates an entropic penalty upon binding to a protein target.[1] The nitrogen lone pair oscillates between axial and equatorial orientations.
-
Vector: The N-O vector is flexible, allowing for "induced fit" but potentially sacrificing specificity.[1]
2-Oxa-5-azabicyclo[4.1.0]heptane: The Rigidified Surrogate[1]
-
Geometry: The fusion of the cyclopropane ring at the C1-C6 positions (bridgeheads) forces the morpholine ring into a distorted half-chair or boat-like conformation (similar to norcarane).[1]
-
Dynamics: The bicyclic system is conformationally locked.[1] This pre-organization reduces the entropic cost of binding (
), potentially improving potency ( / ).[1] -
Stereochemistry: The fusion creates chiral centers at the bridgeheads, allowing for the exploration of specific enantiomers ((1R,6S) vs (1S,6R)) to match the chiral environment of the protein pocket.
Physicochemical Profiling
The following table summarizes the key physicochemical shifts observed when transitioning from morpholine to the [4.1.0] bicyclic system.
| Property | Morpholine | 2-Oxa-5-azabicyclo[4.1.0]heptane | Impact on Drug Design |
| Formula | Slight MW increase (+12 Da).[1] | ||
| Molecular Weight | 87.12 g/mol | 99.13 g/mol (Free base) | Negligible impact on LE (Ligand Efficiency).[1] |
| ~8.3 | ~6.8 – 7.5 | Critical: Lower basicity improves CNS penetration and reduces hERG liability.[1] | |
| LogP (Exp/Calc) | -0.86 | -0.3 (Predicted) | Increased Lipophilicity: The hydrocarbon bulk of the cyclopropane reduces polarity.[1] |
| TPSA | 12-20 | ~21.3 | Similar polar surface area; H-bond donor/acceptor count remains identical.[1] |
| Metabolic Stability | Low (Oxidation at | High (Steric/Electronic Block) | Blocks CYP450 oxidation at the fused carbons.[1] |
Deep Dive: The Basicity Shift
The nitrogen in the [4.1.0] system is adjacent to the cyclopropyl fusion. The bonds in a cyclopropane ring possess high s-character (approx.[1]
Metabolic Stability & Signaling Pathways[1][2]
One of the primary drivers for selecting the [4.1.0] scaffold is Metabolic Blocking .[1]
-
Morpholine Liability: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly oxidize the carbon atoms
to the nitrogen (positions 3 and 5), leading to ring opening or lactam formation.[1] -
Bicyclic Shielding: Fusing the cyclopropane ring at these positions sterically hinders the approach of the heme-iron center of CYP450.[1] Furthermore, the high bond dissociation energy (BDE) of cyclopropyl C-H bonds makes hydrogen abstraction thermodynamically unfavorable.
Visualizing the Metabolic Logic
Figure 1: Comparative metabolic fate.[1] The bicyclic analog prevents the
Synthetic Accessibility
While morpholine is a commodity chemical, the 2-oxa-5-azabicyclo[4.1.0]heptane core requires de novo synthesis.[1] The most robust route involves the Simmons-Smith cyclopropanation of a suitable dehydromorpholine or enol ether precursor.[1]
Core Synthetic Protocol (Simmons-Smith Strategy)
Note: This protocol assumes an intermediate alkene precursor (e.g., 3,4-dehydromorpholine derivative).[1]
-
Reagents: Diethylzinc (
), Diiodomethane ( ), Dry Dichloromethane (DCM).[1] -
Setup: Flame-dried glassware under Argon atmosphere.
-
Procedure:
-
Quench: Slowly add saturated
solution. -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Flash column chromatography (Silica gel).
Experimental Validation Protocols
To validate the advantages of the bicyclic scaffold, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic half-life (
-
Preparation: Prepare 10 mM stock solutions of Test Compound (Bicyclic) and Reference (Morpholine analog) in DMSO.
-
Incubation:
-
Sampling: Aliquot samples at
min. -
Quench: Add ice-cold Acetonitrile (containing internal standard) to stop reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .[1]-
Success Criteria: The bicyclic analog should show a
-fold increase in compared to the morpholine parent.[1]
-
Protocol B: Potentiometric Determination
Objective: Confirm the basicity shift.[1]
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample: 1-2 mg of compound in 0.15 M KCl (aq).
-
Titration: Titrate with 0.5 M HCl and 0.5 M KOH across pH 2.0 – 12.0.
-
Data Processing: Use the Bjerrum plot to determine the ionization constant.[1]
-
Expectation: Morpholine
; Bicyclic analog .[1]
-
Decision Framework for Scaffold Selection
Use this logic flow to determine when to deploy the [4.1.0] scaffold.
Figure 2: Strategic decision tree for scaffold replacement.
References
-
PubChem. (2025).[1] 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride (CID 54595647).[1][2] National Library of Medicine.[1] [Link][1]
-
Kumari, A., et al. (2020).[1][3] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[1][4] Bioorganic Chemistry.[1][4][5][6] [Link]
-
ResearchGate. (2013).[1] An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[1][7] (Cited for synthetic methodology comparison).[1][3][7][8] [Link]
-
Cheméo. (2025).[1][3][9] Chemical Properties of Bicyclo[4.1.0]heptane.[Link][1]
Sources
- 1. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | C5H10ClNO | CID 54595647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Bicyclo[4.1.0]Heptane Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
